![molecular formula C7H14N2O3 B12108712 1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology, its unique structure allows it to interact with specific molecular targets, making it useful in the study of biochemical pathways. In medicine, it has been explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders .
Mechanism of Action
The mechanism of action of 1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes and exerting therapeutic effects .
Comparison with Similar Compounds
1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol can be compared with other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 3-Chlorotropane. These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2 |
InChI Key |
KBZOEWOSIUJWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





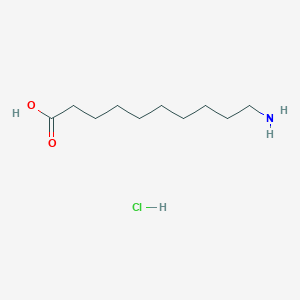
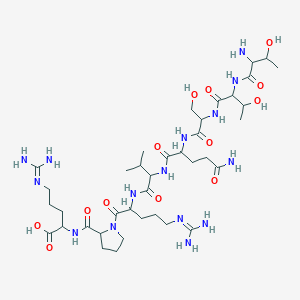

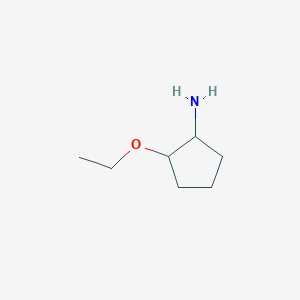

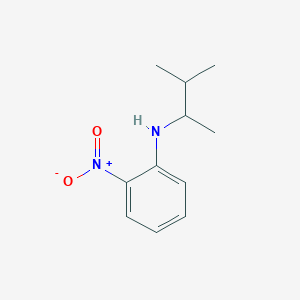
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

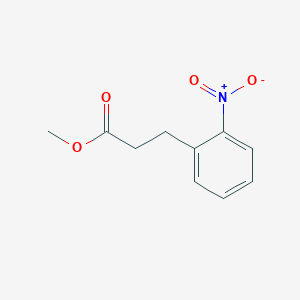

![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)
